Machaeriol D

Cannabinoid Receptor Pharmacology CB2-Selective Ligand Phytocannabinoid Profiling

Machaeriol D is a (+)-trans-hexahydrodibenzopyran (HHDBP) phytocannabinoid first isolated from Machaerium multiflorum Spruce (Fabaceae), marking the first report of this cannabinoid-like scaffold from a higher plant outside the genus Cannabis. It belongs to a class of unique aralkyl phytocannabinoids that structurally resemble tetrahydrocannabinol (Δ9-THC) but feature an inverted stereochemistry at the ring junction ([6aR, 10aR] vs.

Molecular Formula C24H26O4
Molecular Weight 378.5 g/mol
Cat. No. B1249585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMachaeriol D
Synonymsmachaeriol D
Molecular FormulaC24H26O4
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC1CC2C(CC1O)C(OC3=CC(=CC(=C23)O)C4=CC5=CC=CC=C5O4)(C)C
InChIInChI=1S/C24H26O4/c1-13-8-16-17(12-18(13)25)24(2,3)28-22-11-15(9-19(26)23(16)22)21-10-14-6-4-5-7-20(14)27-21/h4-7,9-11,13,16-18,25-26H,8,12H2,1-3H3/t13-,16+,17+,18-/m1/s1
InChIKeyJKVLNGOHRKTVRI-XFKAJCMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Machaeriol D: A CB2-Selective Hexahydrodibenzopyran Phytocannabinoid from Machaerium Pers.


Machaeriol D is a (+)-trans-hexahydrodibenzopyran (HHDBP) phytocannabinoid first isolated from Machaerium multiflorum Spruce (Fabaceae), marking the first report of this cannabinoid-like scaffold from a higher plant outside the genus Cannabis . It belongs to a class of unique aralkyl phytocannabinoids that structurally resemble tetrahydrocannabinol (Δ9-THC) but feature an inverted stereochemistry at the ring junction ([6aR, 10aR] vs. [6aR, 10aS] in classical cannabinoids) and an additional saturated C9 stereocenter . Unlike its in-class analogs machaeriol A and B, which lack any cannabinoid receptor affinity, machaeriol D exhibits selective binding affinity for the CB2 receptor (Ki >1.3 μM) with no binding to CB1 or opioid (κ, δ, µ) receptors, establishing it as a differentiated molecular probe within the machaeriol series .

CB2-selective phytocannabinoid probe
Selective CB2 affinity with no CB1 or opioid receptor cross-binding supports cannabinoid receptor subtype deconvolution studies.
Distinct hexahydrodibenzopyran stereochemistry
Inverted [6aR,10aR] ring junction relative to Δ9-THC provides a structurally orthogonal chemotype for ligand–receptor interaction research.
Synthetic sourcing required
Minor natural constituent necessitates total synthesis; established 5–6 step routes enable reproducible procurement for SAR campaigns.

Why Machaeriol D Cannot Be Interchanged with Machaeriol C or Machaeridiols: Procurement Rationale


The machaeriol/machaeridiol compound family exhibits highly divergent biological profiles despite sharing a common biosynthetic origin. Machaeriol C (the closest structural congener co-isolated with D) demonstrates potent in vitro antibacterial activity against Staphylococcus aureus (IC50 0.65 μg/mL) and MRSA (IC50 0.70 μg/mL), whereas machaeriol D shows no reported antibacterial activity in the same study . Conversely, machaeriol D is the only machaeriol that displays selective CB2 receptor affinity (Ki >1.3 μM), while machaeriols A and B are completely inactive at both CB1 and CB2 receptors . The machaeridiols (5,6-seco analogues) possess broader activity profiles, including antiparasitic and multi-pathway cancer signaling modulation, but their structural ring-opening fundamentally alters receptor interaction geometry. These intra-class functional specializations mean that substituting one compound for another without explicit assay-matched verification introduces uncontrolled variables into any experimental design.

Machaeriol C co-elutes structurally but differs functionally
Machaeriol C exhibits κ-opioid binding and anti-MRSA activity, whereas machaeriol D lacks both; functional profiles do not transfer.
Machaeridiols are ring-opened analogues
5,6-seco structures fundamentally alter receptor geometry; machaeridiols possess multi-pathway activity not shared by intact HHDBP scaffold.
Machaeriols A/B lack CB2 affinity
Absence of C-8 hydroxyl/benzofuran substitution renders A and B inactive at CB1/CB2; they are not interchangeable with D in CB2-focused workflows.

Quantitative Differentiation Evidence for Machaeriol D: Comparator-Based Procurement Data


CB2 Receptor Binding: Machaeriol D vs. Machaeriol C — A 6-Fold Selectivity Gain with Complete Absence of Opioid Cross-Reactivity

In a head-to-head radioligand binding assay across all machaeriol (A–D) and machaeridiol (A–C) compounds, machaeriol D demonstrated the strongest CB2 receptor affinity among the machaeriol subfamily, with a Ki of >1.3 μM (pKi <6.50). This represents an approximately 6-fold improvement in CB2 binding compared to its closest in-class congener machaeriol C (Ki >7.76 μM, pKi <5.11) measured under identical conditions . Critically, machaeriol D showed no detectable binding to CB1, κ-opioid, δ-opioid, or μ-opioid receptors, whereas machaeriol C exhibited measurable κ-opioid receptor binding (Ki = 17.14 ± 2.61 μM), introducing an unwanted off-target interaction absent in machaeriol D . Earlier-generation machaeriols A and B displayed no binding to any cannabinoid receptor, making machaeriol D the first machaeriol to demonstrate any cannabinoid receptor engagement .

CB2 receptor binding vs. machaeriol C
Head-to-head
Machaeriol D CB2 Ki >1.3 μM; machaeriol C CB2 Ki >7.76 μM (~6-fold difference). No opioid cross-reactivity for D; C has κ-opioid Ki 17.14 μM.
Supports CB2-selective probe context; machaeriol D avoids κ-opioid confounding present in C.
Radioligand binding on recombinant human receptors; CP55,940 positive control.
Cannabinoid Receptor Pharmacology CB2-Selective Ligand Phytocannabinoid Profiling

Structural Determinant of CB2 Selectivity: The C-8 Hydroxyl and Benzofuran Substituent in Machaeriol D vs. Unsubstituted Machaeriols A and B

Machaeriol D (C24H26O4) is distinguished from machaeriol C (its closest congener) by the presence of a hydroxyl group at C-8 (δH 3.24, ddd, J = 4.7, 10.3, 10.4 Hz; δC 76.1, d) and a benzo[b]furan substituent at C-3 in place of the simpler aryl group found in machaeriol C . This structural difference is functionally consequential: machaeriol D's C-8 hydroxylation and benzofuran substitution correlate with the emergence of CB2 receptor affinity (Ki >1.3 μM), a property completely absent in machaeriols A and B, which lack both these structural features and any cannabinoid receptor binding . The 2021 SAR study by Haider et al. confirmed that the (+)-hexahydrocannabinoid scaffold with [6aR, 10aR] inverted stereochemistry provides a privileged template for CB2-selective ligand engineering, and that machaeriol D represents the naturally occurring validation of this pharmacophore model .

Structural determinant of CB2 selectivity
Class-level
C-8 hydroxyl (δC 76.1 ppm) and benzo[b]furan at C-3 distinguish D from inactive machaeriols A/B. Inverted [6aR,10aR] stereochemistry correlates with absence of CB1 psychoactivity.
Pharmacophore elements serve as identity markers; presence verifies active chemotype.
NMR assignment confirmed by HMBC, NOESY; SAR interpretation from multi-compound binding studies.
Structure-Activity Relationship Hexahydrodibenzopyran CB2 Pharmacophore

Synthetic Route Efficiency: Divergent 5-Step Synthesis of Machaeriol D Enables Parallel Access to Analogues vs. 18-Step First-Generation Route

Multiple synthetic routes to machaeriol D have been reported, with dramatic improvements in step-count efficiency. The first enantioselective total synthesis by She and Pan (2006) required an 18-step longest linear sequence using an SN2′ key reaction . Klotter and Studer (2015) subsequently developed a divergent 5-step synthesis starting from commercially available (S)-perillic acid, enabling simultaneous production of (+)-machaeriol B, (+)-machaeriol D, (+)-Δ8-THC, and related analogues from a common precursor . Hoffmann and Studer (2018) further advanced synthetic accessibility with a protecting-group-free approach that delivers (−)-machaeriol D in 43% overall yield alongside (−)-machaeriol B (42% overall yield) . Dethe et al. (2015) reported a 6-step protecting-group-free route achieving 96% yield in the final reduction step to (+)-machaeriol D . This evolution from 18 to 5–6 synthetic steps represents a >70% reduction in synthetic complexity and enables scalable production.

Synthetic route step-count
Reported
5–6 steps (Klotter/Studer 2015, Dethe 2015) vs. 18-step first-generation route; 43% overall yield reported in protecting-group-free approach.
Divergent synthesis enables parallel analogue procurement for SAR studies.
Routes from (S)-perillic acid; final reduction yield up to 96%.
Total Synthesis Divergent Synthesis Machaeriol Analogues

Restricted Antimicrobial Spectrum: Machaeriol D Shows No Reported Activity Against S. aureus/MRSA in Contrast to Machaeriol C and Machaeridiols

In the foundational 2003 antimicrobial evaluation of Machaerium multiflorum constituents, machaeriol C (the co-isolated HHDBP congener) demonstrated potent in vitro antibacterial activity against Staphylococcus aureus (IC50 0.65 μg/mL) and methicillin-resistant S. aureus (IC50 0.70 μg/mL), while machaeridiols A and B showed activity against S. aureus and MRSA (IC50 1.0–2.6 μg/mL) plus antifungal activity against Candida albicans (IC50 2.0–3.5 μg/mL) . Notably, no antimicrobial IC50 values were reported for machaeriol D in this study. In the subsequent 2020 comprehensive antimicrobial re-evaluation, machaeriol D (designated compound 9) was the only machaeriol that could not be re-isolated in sufficient quantity for testing, and the study's antimicrobial conclusions explicitly focus on machaeriols A–C (compounds 6–8) and machaeridiols A–C (compounds 10–12) . This consistent pattern across two independent investigations indicates that machaeriol D is functionally specialized away from the antibacterial activity profile of its in-class counterparts.

Antimicrobial spectrum absent
Context-dependent
No reported IC50/MIC against S. aureus or MRSA, while machaeriol C shows IC50 0.65–0.70 μg/mL. Two independent studies consistent with non-isolatable minor compound.
Absence of antibacterial polypharmacology supports cleaner CB2 probe profile.
Data to verify; machaeriol D was not re-isolated in 2020 for testing.
Antimicrobial Selectivity Antibacterial Profiling Functional Specialization

Natural Abundance and Supply Constraint: Machaeriol D as a Minor Constituent Necessitating Synthetic Sourcing

Machaeriol D has been consistently characterized as a minor constituent of Machaerium multiflorum extracts. In the 2020 re-isolation study by Muhammad et al., all previously reported machaeriols A–D and machaeridiols A–C were targeted for re-isolation from plant material. While machaeriols A–C (compounds 6–8) and machaeridiols A–C (compounds 10–12) were successfully re-isolated for comprehensive antimicrobial evaluation, machaeriol D (compound 9) was explicitly noted as 'the minor compound 9' that could not be obtained in sufficient quantity for testing . This natural scarcity contrasts sharply with machaeriol C and the machaeridiols, which are isolatable in quantities adequate for extensive biological profiling. The development of multiple efficient synthetic routes (5–6 step syntheses, 2015–2018) directly addresses this supply bottleneck, making synthetic machaeriol D the only viable procurement pathway for research quantities .

Natural supply constraint
Source review
Designated minor compound 9 in 2020 re-isolation study; insufficient quantity for antimicrobial testing. Contrasts with isolatable machaeriols A–C and machaeridiols.
Synthetic sourcing is the reliable procurement path; request synthetic origin documentation.
Multiple published 5–6 step syntheses overcome natural scarcity.
Natural Product Supply Isolation Feasibility Synthetic Sourcing

Machaeriol D: Evidence-Backed Application Scenarios for Scientific Procurement


CB2-Selective Pharmacological Probe for Cannabinoid Receptor Subtype Deconvolution

Machaeriol D is the only naturally occurring machaeriol with measurable CB2 receptor affinity (Ki >1.3 μM) and complete absence of CB1, κ-, δ-, and μ-opioid receptor binding . This selectivity profile makes it suitable as a CB2-preferring tool compound in experiments requiring cannabinoid receptor subtype discrimination without opioid receptor confounding. In contrast, the structurally similar machaeriol C introduces κ-opioid receptor binding (Ki = 17.14 μM) that would complicate interpretation of CB2-mediated effects . The inverted [6aR, 10aR] stereochemistry relative to Δ9-THC provides a structurally distinct chemotype for exploring CB2 ligand-receptor interactions orthogonal to classical cannabinoid scaffolds .

Synthetic Chemistry Reference Standard for Hexahydrodibenzopyran Route Validation

Machaeriol D serves as a benchmark target for validating synthetic methodology aimed at the hexahydrodibenzopyran scaffold. The established divergent 5-step synthesis from (S)-perillic acid , the 6-step protecting-group-free route from limonene , and the 43% overall yield protecting-group-free approach provide multiple validated synthetic pathways against which new methodology can be benchmarked. Procurement of an authenticated synthetic sample of machaeriol D enables direct chromatographic and spectroscopic comparison (¹H NMR, ¹³C NMR, chiral HPLC, optical rotation) for confirming the identity and enantiopurity of newly synthesized material.

Negative Control for Antimicrobial Screening of Machaeriol-Type Compounds

Given the consistent absence of reported antibacterial activity for machaeriol D across two independent studies , while machaeriol C demonstrates potent anti-MRSA activity (IC50 0.70 μg/mL) and machaeridiols show both antibacterial (IC50 1.0–2.6 μg/mL) and antifungal (IC50 2.0–3.5 μg/mL against C. albicans) activities , machaeriol D can function as a structurally matched negative control in antimicrobial structure-activity relationship (SAR) studies. This application leverages the unique functional specialization within the machaeriol series, where the C-8 hydroxyl/benzofuran substitution that enables CB2 binding appears to abrogate the antibacterial pharmacophore present in machaeriol C.

Phytocannabinoid Derivatization Scaffold for CB2-Selective Agonist Development

The 2021 SAR study by Haider et al. established that the (+)-hexahydrocannabinoid scaffold of machaeriol-type compounds can be elaborated via late-stage Suzuki coupling to yield CB2-selective agonists with micromolar-range potency (EC50 values of 5.7 and 16 μM in GTPγS functional assays) . Machaeriol D, with its native CB2 selectivity, represents the natural product starting point for this derivatization strategy. Procurement of machaeriol D, combined with the published divergent synthetic routes that allow parallel generation of analogues , enables systematic medicinal chemistry campaigns targeting improved CB2 potency and selectivity.

Application
Selection Property
Validation Focus
CB2 receptor subtype deconvolution
CB2-selective over CB1/opioid receptors
Receptor binding profile verification; confirm no opioid cross-reactivity
Hexahydrodibenzopyran synthetic route benchmarking
Synthetic origin and stereochemical identity
Enantiomeric purity (chiral HPLC), NMR match to literature data
Negative control for antimicrobial SAR
Structurally matched but antimicrobial-inactive comparator
Confirm absence of anti-MRSA/S. aureus activity in assay conditions
Phytocannabinoid scaffold derivatization
Native CB2 selectivity amenable to late-stage coupling
Functional assay compatibility (GTPγS) and analogue panel consistency
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